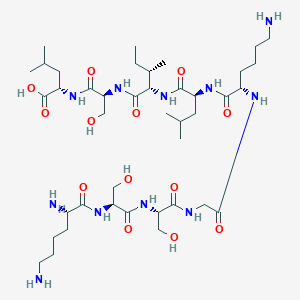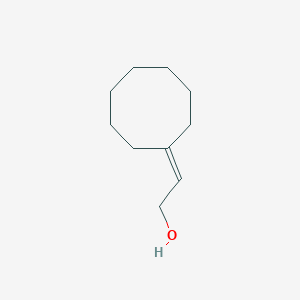
2-Cyclooctylideneethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclooctylideneethan-1-ol is an organic compound with the molecular formula C10H18O It is a derivative of cyclooctane, featuring a hydroxyl group (-OH) attached to an ethylene bridge, which is in turn connected to a cyclooctylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylideneethan-1-ol typically involves the reaction of cyclooctanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate cyclic acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctylideneethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclooctylideneethanone or cyclooctylideneethanal
Reduction: Cyclooctylideneethane
Substitution: Cyclooctylideneethyl halides or amines
Scientific Research Applications
2-Cyclooctylideneethan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclooctylideneethan-1-ol involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the hydroxyl group is the primary site of interaction with oxidizing agents. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: Similar in structure but lacks the ethylene bridge.
Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclooctene: An unsaturated analog with a double bond in the ring.
Uniqueness
2-Cyclooctylideneethan-1-ol is unique due to the presence of both a cyclooctylidene moiety and an ethylene bridge with a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
174229-46-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-cyclooctylideneethanol |
InChI |
InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h8,11H,1-7,9H2 |
InChI Key |
BPKSFZABUHYHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCO)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


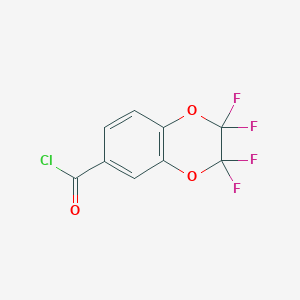

![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
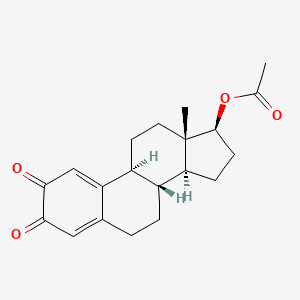
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
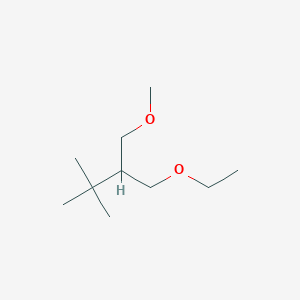
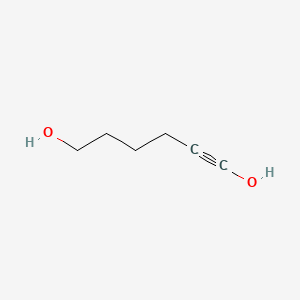
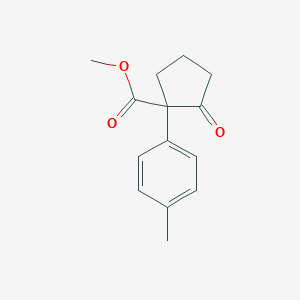
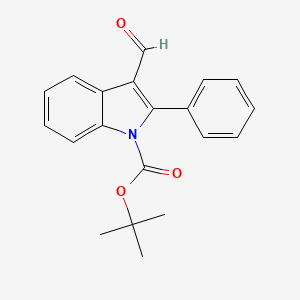
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
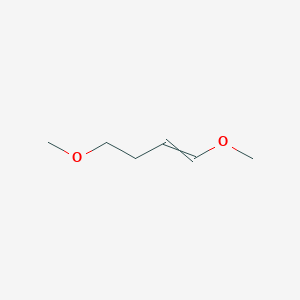
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
